2,6-difluoro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
2,6-difluoro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C19H12F2N2O3S and its molecular weight is 386.37. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Medicinal Applications
PET Imaging Agent Synthesis : A compound structurally related to 2,6-difluoro-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide was synthesized for potential use as a PET imaging agent in cancer diagnosis. This synthesis demonstrates the utility of such compounds in radiolabeling for diagnostic imaging (Wang et al., 2013).
Antibacterial Drug Development : Benzamides, including 2,6-difluorobenzamides, have been explored for their potential as antibacterial drugs. They are known to interfere with bacterial cell division, indicating their relevance in developing new antibacterial agents (Straniero et al., 2023).
Cancer Research and Imaging : Fluorine-18 labeled benzamide analogues, similar to 2,6-difluoro-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide, have been synthesized for imaging the sigma2 receptor status of solid tumors, showcasing their application in oncological research (Tu et al., 2007).
Chemical Synthesis and Analysis
Novel Compounds Synthesis : Research on novel benzodifuranyl compounds, which are structurally related to the compound , shows the diversity and complexity of synthetic routes possible in organic chemistry. These compounds have potential applications in pharmaceuticals, demonstrating the versatility of benzamide derivatives (Abu‐Hashem et al., 2020).
Rhodium-Catalyzed Alkenylation : A study on the rhodium-catalyzed alkenylation of benzamides with difluorohomoallylic silyl ethers indicates a method for synthesizing difluorinated compounds, which could have implications for the synthesis of related benzamide compounds (Cui et al., 2023).
Other Applications
Fluorescent Probes for Metal Cations : Benzothiazole derivatives have been used as fluorescent sensors for metal ions like Al3+ and Zn2+. This demonstrates the potential of related benzamide compounds in sensing and analytical applications (Suman et al., 2019).
Corrosion Inhibitors for Carbon Steel : Benzothiazole derivatives have been synthesized to study their effect as corrosion inhibitors against steel in acidic solutions. This research opens avenues for similar benzamide compounds in industrial applications (Hu et al., 2016).
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .
Biochemical Pathways
Compounds with similar structures have been involved in various biochemical pathways, including signal transduction, enzyme catalysis, and gene regulation .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the lack of specific target and pathway information, it’s difficult to predict the potential effects of this compound at the molecular and cellular levels .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Without specific experimental data, it’s challenging to provide a detailed discussion on this topic .
Properties
IUPAC Name |
2,6-difluoro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F2N2O3S/c1-25-14-7-2-4-10-8-15(26-17(10)14)13-9-27-19(22-13)23-18(24)16-11(20)5-3-6-12(16)21/h2-9H,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQJSJPJIWZCOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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